molecular formula C10H11Cl3N2O3S B12452878 2,2,2-trichloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

2,2,2-trichloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B12452878
M. Wt: 345.6 g/mol
InChI Key: HJDDOYOOMAZSQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trichloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a chemical compound with the molecular formula C10H11Cl3N2O3S. It is known for its unique chemical structure, which includes a trichloroacetamide group and a sulfamoylphenyl group. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves the reaction of 2,2,2-trichloroacetamide with 2-(4-sulfamoylphenyl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the reaction. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. Industrial production may also involve additional purification steps to remove any impurities and achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2,2,2-Trichloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-N-(4-sulfamoylphenyl)acetamide: This compound has a similar structure but with trifluoro groups instead of trichloro groups.

    2,2,2-Trichloroacetamide: A simpler compound with only the trichloroacetamide group.

    N-(4-Sulfamoylphenyl)acetamide: A related compound with the sulfamoylphenyl group but without the trichloroacetamide group.

Uniqueness

2,2,2-Trichloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is unique due to its combination of the trichloroacetamide and sulfamoylphenyl groups This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds

Properties

Molecular Formula

C10H11Cl3N2O3S

Molecular Weight

345.6 g/mol

IUPAC Name

2,2,2-trichloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

InChI

InChI=1S/C10H11Cl3N2O3S/c11-10(12,13)9(16)15-6-5-7-1-3-8(4-2-7)19(14,17)18/h1-4H,5-6H2,(H,15,16)(H2,14,17,18)

InChI Key

HJDDOYOOMAZSQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C(Cl)(Cl)Cl)S(=O)(=O)N

Origin of Product

United States

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